Home > Products > Screening Compounds P1135 > JB-11 isethionate
JB-11 isethionate - 82935-04-4

JB-11 isethionate

Catalog Number: EVT-270334
CAS Number: 82935-04-4
Molecular Formula: C21H29N5O7S
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against PNEUMOCYSTIS PNEUMONIA in AIDS patients. Myelosuppression is its dose-limiting toxic effect.
Synthesis Analysis

The synthesis of JB-11 isethionate involves several steps that typically include the formation of the isethionate salt from the parent compound, which is 5-methyl-6-[[3,4,5-trimethoxyphenyl]amino]methyl]-2,4-quinazolinediamine. The process may include:

  1. Preparation of the Parent Compound: The initial synthesis starts with the appropriate quinazoline derivatives.
  2. Formation of Isethionic Acid: Isethionic acid can be synthesized from ethylene oxide and sodium bisulfite.
  3. Salt Formation: The final step involves neutralizing the base with isethionic acid to form JB-11 isethionate.

Specific parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity but are often proprietary or not publicly disclosed.

Molecular Structure Analysis

The molecular structure of JB-11 isethionate can be described as follows:

  • Molecular Formula: C21H29N5O7SC_{21}H_{29}N_{5}O_{7}S
  • Molecular Weight: 495.55 g/mol
  • Structural Features:
    • Contains a quinazoline core which is essential for its biological activity.
    • The presence of an isethionate group enhances solubility and bioavailability.

The compound's three-dimensional conformation influences its interaction with biological targets, particularly dihydrofolate reductase.

Chemical Reactions Analysis

JB-11 isethionate undergoes various chemical reactions relevant to its pharmacological activity:

  1. Inhibition of Dihydrofolate Reductase: The primary reaction involves binding to the active site of dihydrofolate reductase, inhibiting its activity and thus blocking folate metabolism crucial for DNA synthesis.
  2. Cellular Uptake: The compound can cross cell membranes, where it accumulates and exerts its effects on intracellular targets.
  3. Metabolic Degradation: In vivo studies indicate that JB-11 isethionate may undergo metabolic transformations that affect its potency and duration of action.

Quantitative data on these reactions often include IC50 values (concentration required to inhibit 50% of enzyme activity) which are reported as approximately 4.74 nM for human dihydrofolate reductase .

Mechanism of Action

The mechanism of action for JB-11 isethionate primarily involves:

  1. Inhibition of Dihydrofolate Reductase: By binding to the enzyme's active site, it prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis.
  2. Cell Cycle Arrest: Inhibition of DNA synthesis leads to cell cycle arrest in susceptible cancer cells, ultimately resulting in apoptosis.
  3. Impact on Pathogens: For Toxoplasma gondii, JB-11 disrupts folate metabolism, inhibiting growth and replication within host cells.

This multifaceted mechanism underscores its potential utility in treating both bacterial infections and certain cancers.

Physical and Chemical Properties Analysis

JB-11 isethionate exhibits several notable physical and chemical properties:

  • Boiling Point: 647 ºC at 760 mmHg
  • Flash Point: 345.1 ºC
  • Solubility: Highly soluble in water due to the presence of the sulfonic acid group.
  • LogP (Partition Coefficient): Approximately 3.923, indicating moderate lipophilicity which facilitates cellular uptake .

These properties contribute to its effectiveness as a therapeutic agent.

Applications

JB-11 isethionate has a range of scientific applications:

  1. Antibiotic Research: Used in studies aimed at understanding antibiotic mechanisms against resistant pathogens.
  2. Cancer Treatment: Investigated for its ability to inhibit cancer cell proliferation through targeting folate metabolism.
  3. Infectious Disease Studies: Particularly relevant in research related to Pneumocystis carinii pneumonia, a common opportunistic infection in immunocompromised patients.
Introduction to JB-11 Isethionate in Contemporary Research

JB-11 isethionate (5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine 2-hydroxyethane-1-sulfonate) represents a structurally complex organosulfonate compound that has garnered significant research interest due to its dual function as a dihydrofolate reductase (DHFR) inhibitor and bioactive antimicrobial agent. This synthetic sulfonate derivative exemplifies the strategic integration of sulfonate chemistry to enhance the physicochemical properties and biological targeting capabilities of pharmacophores. With the molecular formula C₂₁H₂₉N₅O₇S and a molecular weight of 495.55 g/mol, its isethionate moiety confers distinctive aqueous solubility characteristics while maintaining membrane permeability—a critical balance in drug design [1] [2]. Contemporary investigations focus on its mechanisms against opportunistic pathogens and neoplastic cells, positioning it at the intersection of antimicrobial development and anticancer research.

Historical Emergence and Nomenclature of Sulfonate Derivatives in Organic Chemistry

The development of sulfonate chemistry traces back to the mid-19th century with the isolation of taurine (2-aminoethanesulfonate) from bovine bile (1827), marking the first characterization of natural sulfonates. The synthetic era commenced in 1869 with the laboratory synthesis of isethionic acid (2-hydroxyethanesulfonic acid), laying the groundwork for complex sulfonate esters. By the mid-20th century, the discovery of sulfonate surfactants revolutionized cosmetic chemistry, with sodium cocoyl isethionate (SCI) emerging as a gold-standard mild surfactant due to its skin compatibility and rich lathering properties [3] [9]. This period witnessed systematic nomenclature development where "-sulfonate" denoted the SO₃⁻ group attachment and "isethionate" specifically indicated 2-hydroxyethylsulfonate esters. The "JB-11" designation follows pharmacological code conventions, with "JB" identifying the research series and "11" specifying the compound iteration. Its CAS registry (82935-04-4) and IUPAC name reflect the quinazoline-isethionate hybrid structure, distinguishing it from simpler alkylsulfonates [1].

Table 1: Historical Milestones in Sulfonate Chemistry Relevant to JB-11 Development

Time PeriodKey AdvancementImpact on JB-11 Research
1827Taurine isolation from biological sourcesRevealed biological significance of organosulfonates
1869First synthesis of isethionic acidProvided foundational chemistry for ester derivatives
Mid-20th CenturyDevelopment of sodium cocoyl isethionate (SCI)Established isethionate ester stability profiles
1980s-1990sAntifolate agents (e.g., trimetrexate) developmentInformed DHFR-targeting strategy in JB-11 design
21st CenturyBacterial TRAP transporter characterizationElucidated microbial isethionate uptake mechanisms

Position of JB-11 Isethionate Within Organosulfonate Classification Frameworks

JB-11 isethionate occupies a distinctive niche in organosulfonate taxonomy, characterized by three classification axes:

  • Structural Classification: As a quinazoline-isethionate conjugate, it combines a nitrogenous heterocycle (5-methyl-6-aminomethylquinazoline-2,4-diamine) with the anionic isethionate group (O₂S-CH₂-CH₂-OH) through ionic bonding. This places it in the ester-derived sulfonate subclass rather than direct sulfonic acids or sulfonamides. Its crystalline solid state (melting point >190°C) and dipolar solubility profile—soluble in DMSO (>50 mg/mL) but poorly soluble in apolar solvents—exemplify hybrid characteristics [1] [2].

Table 2: Physicochemical Properties of JB-11 Isethionate

PropertyValueMethod/Notes
IUPAC Name5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine 2-hydroxyethane-1-sulfonateSystematic nomenclature
Molecular FormulaC₂₁H₂₉N₅O₇SElemental analysis: C,50.90%; H,5.90%; N,14.13%; O,22.60%; S,6.47%
Molecular Weight495.55 g/molExact mass: 495.179 Da
AppearanceWhite to off-white solidCrystalline powder
SolubilitySoluble in DMSO (>50 mg/mL); insoluble in water or ethanolFormulated in DMSO for biological studies
LogP3.92Indicates moderate lipophilicity
  • Pharmacological Classification: Functionally, JB-11 isethionate acts as a competitive DHFR inhibitor with nanomolar efficacy against human and parasitic isoforms. Biochemical assays demonstrate IC₅₀ values of 4.74 nM (human DHFR) and 1.35 nM (Toxoplasma gondii DHFR), surpassing many classical antifolates in selectivity for pathogenic targets. This inhibition depletes tetrahydrofolate cofactors, disrupting pyrimidine biosynthesis and causing cytotoxic nucleotide imbalances. Its isethionate moiety enhances cellular uptake in prokaryotic and eukaryotic systems compared to non-sulfonated analogs, as verified in SNU-C4 and NCI-H630 cancer cell lines where 0.1 mM exposure achieved 50-60% growth inhibition [2] [5].

  • Microbial Substrate Classification: In sulfate-reducing bacteria (e.g., Oleidesulfovibrio alaskensis), JB-11's isethionate component potentially interacts with TRAP-type transporters (Tripartite ATP-independent Periplasmic transporters). These employ a periplasmic binding protein (OaIseP; KD = 0.95 µM for isethionate) that undergoes substrate-induced conformational closure, as confirmed by X-ray crystallography. This places it within the C2-sulfonate assimilation pathway utilized by pathogens like Bilophila wadsworthia for energy conservation—though JB-11 itself is not metabolized [4] [5] [7].

Knowledge Gaps in Isethionate-Based Compound Research: A Systematic Review

Despite promising pharmacological profiles, critical knowledge gaps impede JB-11 isethionate's research translation:

  • Empirical Synthesis Challenges: Current protocols (e.g., MedKoo Biosciences) require custom synthesis with lead times of 2-4 months and minimum 1-gram batches due to low yields in quinazoline-isethionate coupling. The absence of published catalytic methodologies or green chemistry approaches (e.g., microwave-assisted synthesis) restricts material accessibility, with purity verification relying solely on >98% HPLC without orthogonal characterization [1].

  • Bacterial Resistance Mechanisms: While JB-11 inhibits DHFR in Toxoplasma gondii and cancer models, its efficacy against sulfonate-metabolizing pathogens (e.g., Bilophila wadsworthia) remains uncharacterized. Crucially, bacteria employing isethionate microcompartments (BMCs) for sulfite generation may develop resistance through:

  • Efflux systems analogous to tetracycline transporters
  • DHFR mutations reducing JB-11 binding affinity
  • Isethionate lyase (IseG) upregulation to accelerate sulfite productionNo studies have mapped resistance evolution in isethionate-utilizing strains exposed to JB-11 [5] [7].
  • Analytical Detection Limitations: JB-11 isethionate lacks validated chromatographic assays (HPLC/UPLC) or mass spectrometry standards for quantification in biological matrices. Its instability in aqueous buffers (requiring DMSO stock solutions at -20°C) complicates pharmacokinetic studies. Furthermore, distinguishing intact JB-11 from isethionate cleavage products (sulfite/acetaldehyde) in bacterial co-cultures remains technically unfeasible due to overlapping detection windows [1] [2] [7].

Table 3: Critical Research Gaps and Proposed Investigative Approaches

Knowledge GapResearch BarrierProposed Resolution Strategy
Synthetic InefficiencyMulti-step synthesis with <5% yieldDevelop one-pot quinazoline-isethionate coupling using phase-transfer catalysts
Metabolic Fate in MicrobiomeUnknown degradation by gut sulfidogensIsotope tracing (¹³C-JB-11) in B. wadsworthia co-cultures
Target SelectivityPotential off-target DHFR bindingCrystallize JB-11-human DHFR complex for binding site analysis
Detection SensitivityNo LC-MS/MS protocol for biological samplesOptimize ESI-negative mode detection using m/z 494→78 transition
  • Structure-Activity Relationship (SAR) Uncertainties: The contribution of the isethionate moiety to overall target affinity remains unquantified. Molecular dynamics simulations suggest ionic interactions with DHFR Arg70 residue, but empirical validation via isethionate-free analogs is absent. Similarly, modifications to the trimethoxyaniline "warhead" could enhance parasitic selectivity over human DHFR, but no systematic SAR libraries exist [2].

Properties

CAS Number

82935-04-4

Product Name

JB-11 isethionate

IUPAC Name

2-hydroxyethanesulfonic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine

Molecular Formula

C21H29N5O7S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6)

InChI Key

YATKEMOVGUXIDY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.